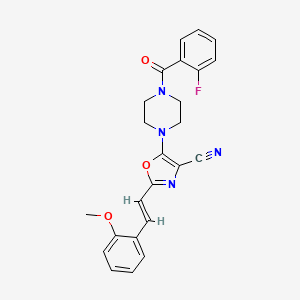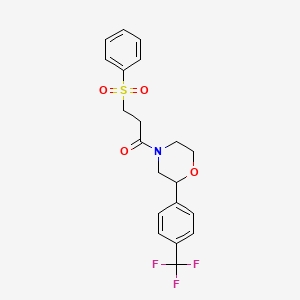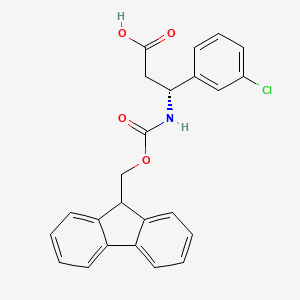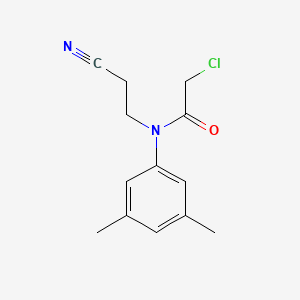
1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4,6-Tetrafluorobenzyl)-1H-pyrazol-4-amine is a compound that can be inferred to have a pyrazole core, a common feature in many pharmaceuticals and agrochemicals due to its biological relevance. The tetrafluorobenzyl group suggests the presence of a benzene ring with four fluorine atoms, which could influence the compound's electronic properties and metabolic stability.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related synthetic methods. For instance, the one-pot, three-component synthesis described in the first paper could potentially be adapted for the synthesis of related pyrazole derivatives by substituting the starting materials with those that would yield the tetrafluorobenzyl group . Similarly, the nucleophilic substitution method mentioned in the second paper could be a viable approach if a suitable leaving group is present on the tetrafluorobenzyl moiety .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing effect of the fluorine atoms on the benzyl ring. This could affect the electronic distribution and reactivity of the pyrazole moiety. The crystal structures of related compounds provided in the second paper offer a glimpse into how such substituents might affect the overall molecular conformation .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be unique due to the presence of both the electron-rich pyrazole and the electron-deficient tetrafluorobenzyl group. The papers do not directly address the reactivity of this specific compound, but the synthesis of pyrazole derivatives in the fourth paper suggests that the amine group on the pyrazole could be a site for further functionalization, such as through the formation of benzamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the strong electronegativity of the fluorine atoms, which could increase the compound's lipophilicity and potentially its metabolic stability. The papers provided do not discuss the properties of this specific compound, but the properties of structurally related compounds, such as those in the third paper, could offer some predictive insights .
Applications De Recherche Scientifique
Synthesis of Schiff Bases
- Spectral and Theoretical Investigations : Schiff bases containing azo groups, including pyrazole derivatives, have been synthesized and characterized using various spectroscopic methods and theoretical calculations. These compounds, including 1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-amine, demonstrate significant potential in spectroscopic studies due to their structural and electronic properties (Özkınalı et al., 2018).
Antimicrobial Applications
- Antimicrobial Agents Synthesis : Studies have shown the synthesis of derivatives of this compound for use as antimicrobial agents. These compounds demonstrate potent antimicrobial activities, indicating their potential for therapeutic applications (Raju et al., 2010).
Structural Analysis and Bioactivity
- X-Ray Crystal Study and Bioactivities : The structural characterization and bioactivity of pyrazole derivatives, including this compound, have been studied. These compounds show potential for antitumor, antifungal, and antibacterial applications, with their structures providing insights into their pharmacological activities (Titi et al., 2020).
Optical Properties and Gas Affinity
- Synthesis, Crystal Structure, and Optical Properties : Research on fluorinated poly(pyrazole) ligands, including derivatives of this compound, explores their crystal and molecular structure, spectroscopic, dielectric properties, and hydrophobicity. These studies also assess the affinity of these compounds for volatile organic compounds, indicating their potential in sensor technology and environmental monitoring (Pedrini et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2,3,4,6-tetrafluorophenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N3/c11-7-1-8(12)10(14)9(13)6(7)4-17-3-5(15)2-16-17/h1-3H,4,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCFREDMJJEAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CN2C=C(C=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Ar,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B3016905.png)



![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)



![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)


